4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide
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Overview
Description
4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide is a complex organic compound featuring a pyridazinone core substituted with a thiophene ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide typically involves multi-step organic reactions:
Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.
Thiophene Substitution: The thiophene ring is introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated pyridazinone.
Pyridine Attachment: The pyridine moiety is attached using a nucleophilic substitution reaction, where the pyridazinone derivative reacts with a pyridine-containing nucleophile.
Butanamide Formation: The final step involves the formation of the butanamide side chain through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting the ketone to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and pyridazinone moieties.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for sulfoxidation.
Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) for reducing ketones.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the pyridazinone and thiophene rings is indicative of potential bioactivity, which could be harnessed for developing new medications.
Industry
Industrially, the compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyridazinone core could inhibit specific enzymes, while the thiophene and pyridine rings might facilitate binding to particular protein targets, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide: Similar structure but with a phenyl ring instead of a thiophene ring.
4-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its phenyl or furan analogs. This makes it a unique candidate for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-pyridin-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(19-15-6-1-2-10-18-15)7-3-11-21-17(23)9-8-13(20-21)14-5-4-12-24-14/h1-2,4-6,8-10,12H,3,7,11H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIKHUIZHNKCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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